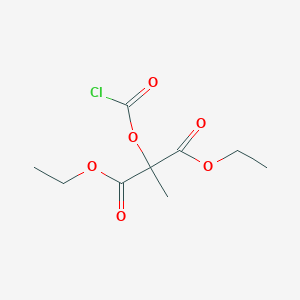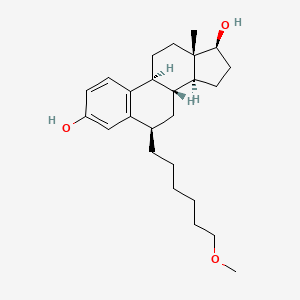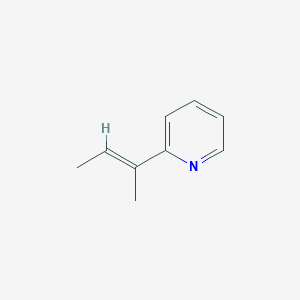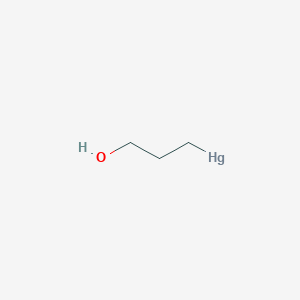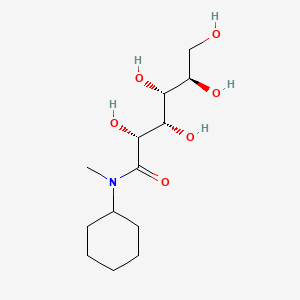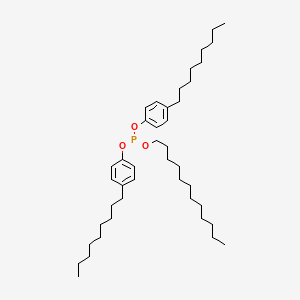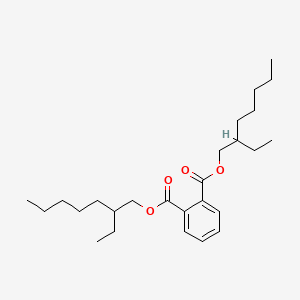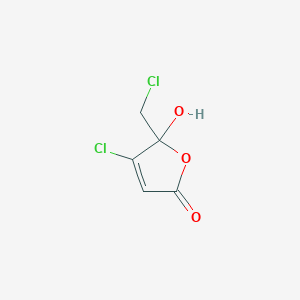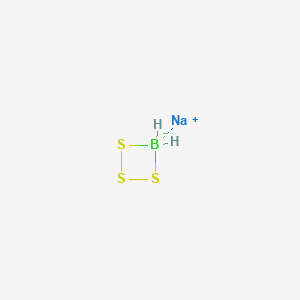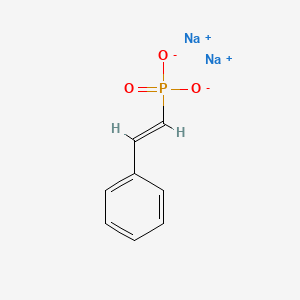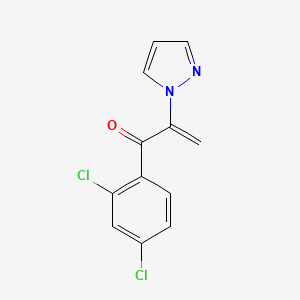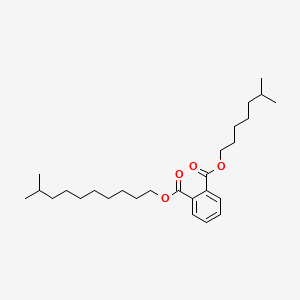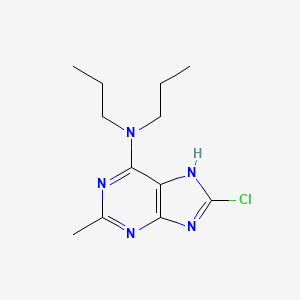
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 19130 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
The synthesis of NSC 19130 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 19130 through a series of chemical reactions. This often requires the use of catalysts and specific temperature conditions to ensure the correct formation of the compound.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This can involve techniques such as crystallization or chromatography.
Final Modifications: The final step involves making any necessary modifications to the compound to achieve the desired chemical structure. This can include adding functional groups or making other chemical alterations.
In industrial settings, the production of NSC 19130 is scaled up using similar methods but with adjustments to accommodate larger quantities. This often involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
NSC 19130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
NSC 19130 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 19130 is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biology, NSC 19130 is studied for its potential effects on biological systems. This includes research into its potential as a therapeutic agent for various diseases.
Medicine: In medicine, NSC 19130 is being investigated for its potential use in the treatment of certain medical conditions. This includes research into its mechanism of action and its effects on different biological pathways.
Industry: In industry, NSC 19130 is used in the production of various products. This includes its use as an intermediate in the synthesis of other chemicals and its potential use in the development of new materials.
Mécanisme D'action
The mechanism of action of NSC 19130 involves its interaction with specific molecular targets and pathways. This can include binding to certain proteins or enzymes, altering their activity, and affecting various biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
NSC 19130 can be compared to other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: This compound has similar chemical properties but differs in its specific applications and effects.
NSC 2107: This compound is used in similar research applications but has a different mechanism of action.
NSC 44150: This compound has similar chemical reactions but differs in its industrial applications.
The uniqueness of NSC 19130 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in different scientific fields.
Propriétés
Numéro CAS |
5444-62-2 |
|---|---|
Formule moléculaire |
C12H18ClN5 |
Poids moléculaire |
267.76 g/mol |
Nom IUPAC |
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H18ClN5/c1-4-6-18(7-5-2)11-9-10(14-8(3)15-11)17-12(13)16-9/h4-7H2,1-3H3,(H,14,15,16,17) |
Clé InChI |
LFIVXCGAAMILTK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=NC(=NC2=C1NC(=N2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



